4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide
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Overview
Description
4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide is a heterocyclic compound that features a picolinamide core substituted with a 4-chloro group and a 5-methyl-1,3,4-oxadiazol-2-yl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide typically involves the formation of the oxadiazole ring followed by its attachment to the picolinamide core. One common method involves the cyclization of acylhydrazines using reagents such as polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) to form the oxadiazole ring . The resulting oxadiazole intermediate is then reacted with 4-chloropicolinamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Cyclization and Rearrangement: The compound can undergo intramolecular cyclization and rearrangement under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antimicrobial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is investigated for its potential use in the synthesis of high-energy materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar antimicrobial properties.
Picolinamide Derivatives: Compounds with the picolinamide core but different substituents can have varying biological activities.
Uniqueness
4-chloro-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)picolinamide is unique due to the combination of the oxadiazole ring and the picolinamide core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
4-chloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-14-15-9(17-6)5-13-10(16)8-4-7(11)2-3-12-8/h2-4H,5H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPPNPMHOKIYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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